8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a structurally complex molecule featuring a fused [1,4]dioxinoquinolinone core. Its key substituents include a 4-fluorobenzoyl group at position 8 and a 3-methoxyphenylmethyl moiety at position 4. These functional groups contribute to its physicochemical properties, such as molecular weight (~415.4 g/mol), lipophilicity (XLogP3 ~4.6), and polar surface area (55.8 Ų), which influence solubility and bioavailability .
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-19-4-2-3-16(11-19)14-28-15-21(25(29)17-5-7-18(27)8-6-17)26(30)20-12-23-24(13-22(20)28)33-10-9-32-23/h2-8,11-13,15H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKJVGTXBSUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, commonly referred to as compound BA76147, is a synthetic organic compound with potential therapeutic applications. Its unique structure and functional groups suggest a variety of biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C26H20FNO5
- Molecular Weight : 445.4391 g/mol
- CAS Number : 904434-01-1
- SMILES Notation : COc1cccc(c1)Cn1cc(C(=O)c2ccc(cc2)F)c(=O)c2c1cc1OCCOc1c2
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cell proliferation, apoptosis, and potential antimicrobial properties. Below are detailed findings from recent studies.
Anticancer Activity
Research indicates that BA76147 exhibits significant anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It influences the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax.
- In vitro Studies : In cell line studies (e.g., MCF-7 breast cancer cells), BA76147 demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth at this concentration.
Antimicrobial Properties
BA76147 has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : In vitro assays revealed that the compound has bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains.
Case Studies
Several case studies have highlighted the biological activities of BA76147:
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Case Study 1: Antitumor Efficacy
- Objective : To evaluate the antitumor efficacy in vivo.
- Method : Xenograft models using human cancer cells were treated with BA76147.
- Results : Tumor volume reduction was observed by 60% after four weeks of treatment compared to control groups.
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Case Study 2: Antimicrobial Testing
- Objective : Assess the antimicrobial efficacy against clinical isolates.
- Method : Clinical isolates of S. aureus were treated with varying concentrations of BA76147.
- Results : Significant reduction in bacterial load was noted, supporting its potential use in treating infections caused by resistant strains.
Tables of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its closest analogs:
Key Observations:
- Substituent Effects on Lipophilicity: The ethoxy group in the 4-ethoxybenzoyl analog (XLogP3 ~5.0) increases lipophilicity compared to the target compound (XLogP3 ~4.6), while the dimethoxy groups in 8-(3,4-dimethoxybenzoyl) reduce XLogP3 (~3.8) due to enhanced polarity .
- Impact of Fluorine vs. Methoxy: The 4-fluorobenzoyl group in the target compound balances moderate lipophilicity with metabolic stability, whereas methoxy substituents (e.g., 3,4-dimethoxy) improve water solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
